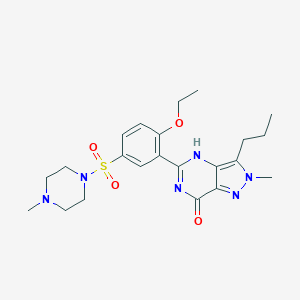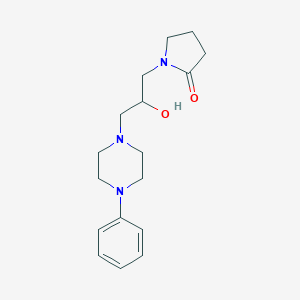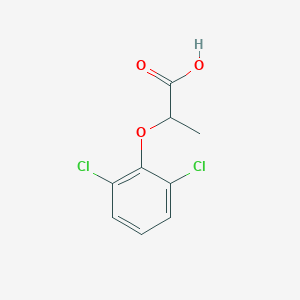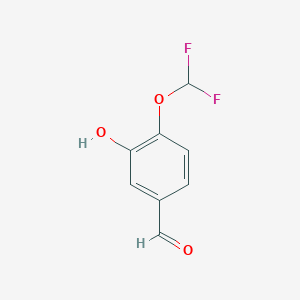
4-Difluoromethoxy-3-hydroxybenzaldehyde
Übersicht
Beschreibung
The compound of interest, 4-Difluoromethoxy-3-hydroxybenzaldehyde, is a derivative of hydroxybenzaldehyde, which is a significant intermediate in the synthesis of various organic compounds. The studies provided do not directly address 4-Difluoromethoxy-3-hydroxybenzaldehyde but offer insights into the behavior and synthesis of related compounds, which can be extrapolated to understand the properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 3-fluoro-4-methoxybenzaldehyde, involves the reaction of a fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, followed by extraction with anhydrous ether after basification with potassium carbonate . This method simplifies the synthesis process and avoids the use of concentrated hydrochloric and sulfuric acids, reducing industrial production damage. Although the synthesis of 4-Difluoromethoxy-3-hydroxybenzaldehyde is not explicitly described, similar methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For instance, the novel binary organic complex of 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde was analyzed using IR, NMR, elemental analysis, and UV-Vis absorption spectra . The crystal structure and atomic packing were confirmed by XRD studies. These techniques could be employed to analyze the molecular structure of 4-Difluoromethoxy-3-hydroxybenzaldehyde to understand its conformation and electronic properties.
Chemical Reactions Analysis
The electrocatalysis of NADH oxidation with electropolymerized films of 3,4-Dihydroxybenzaldehyde has been studied, indicating that the hydroxybenzaldehyde derivatives can form redox-active films with potential applications in electrochemical devices . The chemical reactivity of 4-Difluoromethoxy-3-hydroxybenzaldehyde could be explored in a similar context, examining its potential for forming electropolymerized films and participating in redox reactions.
Physical and Chemical Properties Analysis
The solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents have been thoroughly investigated . The solubility data and thermodynamic studies provide fundamental information that could be useful for the purification and optimization of reactions involving hydroxybenzaldehyde derivatives. By extension, these findings could inform the physical and chemical properties of 4-Difluoromethoxy-3-hydroxybenzaldehyde, such as its solubility in different solvents, which is crucial for its practical applications.
Wissenschaftliche Forschungsanwendungen
Solubility and Thermodynamics
A study by Wang, Xu, & Xu (2017) investigated the solubility and thermodynamics of 4-hydroxybenzaldehyde, a compound related to 4-Difluoromethoxy-3-hydroxybenzaldehyde, in various organic solvents. This research is significant for understanding the purification and optimization conditions for the bromination process of these compounds.
Electrochemical Characterization
Garcia, Pauli, & Ortiz (2001) conducted research on the electrochemical properties of glassy carbon electrodes modified by resol mixtures including 4-hydroxybenzaldehyde. Their findings offer insights into the electrostatic effects between electrode surfaces and redox couples, crucial for analytical applications (Garcia, Pauli, & Ortiz, 2001).
Synthesis and Anticancer Activity
Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes, including analogues related to 4-Difluoromethoxy-3-hydroxybenzaldehyde, and their use in anticancer applications. This study highlights the potential of fluorinated analogues in developing potent anticancer agents (Lawrence et al., 2003).
Impurity Synthesis and Confirmation
Sun et al. (2013) synthesized an impurity found in roflumilast product from 4-difluoromethoxy-3-hydroxybenzaldehyde. This research is crucial for ensuring the purity and safety of pharmaceutical products (Sun et al., 2013).
Hydrogen Bond Systems in Polarized IR Spectra
Flakus & Hachuła (2010) studied the polarized IR spectra of 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde crystals, focusing on hydrogen bond systems. This research contributes to a better understanding of molecular interactions in crystalline structures (Flakus & Hachuła, 2010).
Biotransformation of 4-Hydroxybenzen Derivatives
Yan, Yu, Zhang, & Kong (2007) investigated the biotransformation of 4-hydroxybenzen derivatives by the hairy root cultures of Polygonum multiflorum Thunb. Their research offers insights into the biocatalytic potential of plant root cultures for the transformation of phenolic compounds (Yan, Yu, Zhang, & Kong, 2007).
Convenient Synthesis Method
Lin et al. (2013) developed a synthesis method for roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde, demonstrating an economic and efficient approach for producing this pharmaceutical compound (Lin et al., 2013).
Safety And Hazards
Zukünftige Richtungen
4-Difluoromethoxy-3-hydroxybenzaldehyde is used for the synthesis of phosphodiesterase-4 (PDE4) inhibitors . These inhibitors, such as roflumilast, are used for the treatment of chronic obstructive pulmonary disease (COPD) . Therefore, the future directions of this compound could be in the development of more effective PDE4 inhibitors for the treatment of COPD.
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-3-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-4,8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIKNROJGXXNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374265 | |
| Record name | 4-Difluoromethoxy-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Difluoromethoxy-3-hydroxybenzaldehyde | |
CAS RN |
151103-08-1 | |
| Record name | 4-Difluoromethoxy-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B128237.png)
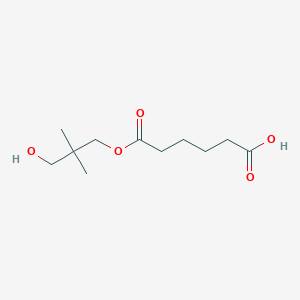
![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)
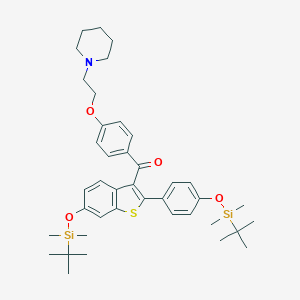
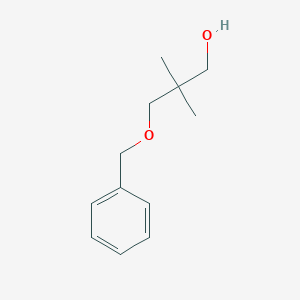
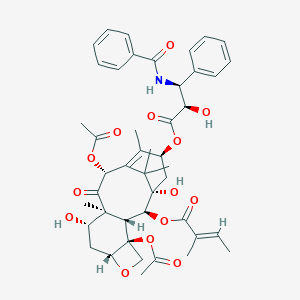
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
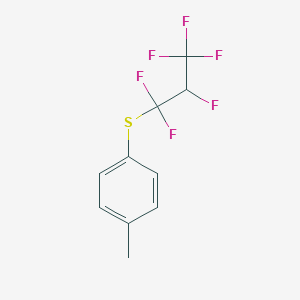
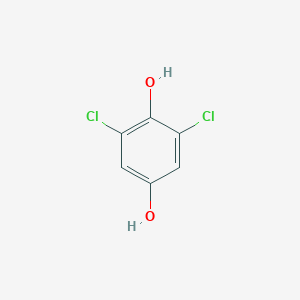
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)
